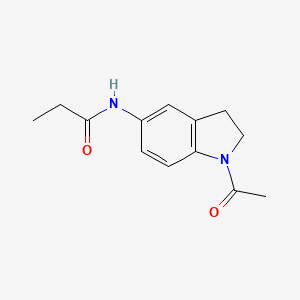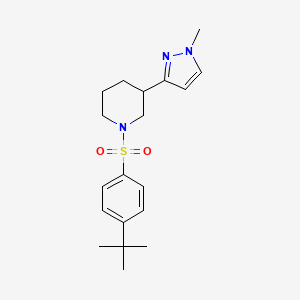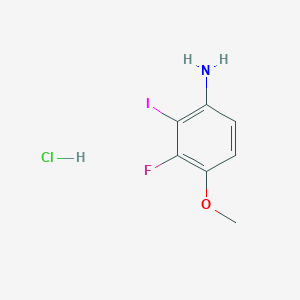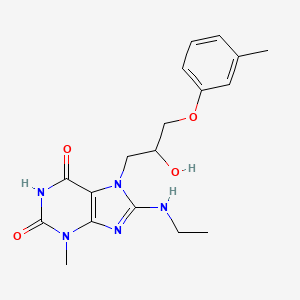
N-(1-acetylindolin-5-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetylindolin-5-yl)propionamide, also known as 5-AIP, is a chemical compound that belongs to the indolinone family. It has been extensively studied for its potential use in scientific research, particularly in the field of cancer research.
Scientific Research Applications
Terahertz Tagging Applications
“N-(1-acetylindolin-5-yl)propionamide” is a type of substituted heterocyclic compound that exhibits resonance in the range of 0.1-10 THz . This property makes it suitable for terahertz tagging applications. Terahertz tags can be used for various applications such as product authentication .
Development of Binary Molecular Complexes
This compound can be used to develop binary molecular complexes . These complexes have varying molecular mass and hydrogen bond strengths, demonstrating several resonances below 10 THz . This makes them customizable for various applications .
Antibacterial Applications
“N-(1-acetylindolin-5-yl)propionamide” derivatives have been synthesized and screened for their antibacterial activities . Some of these compounds have shown significant antibacterial activities, reaching the same level of antimicrobial activity as the standard antibacterial agent Ampicilline .
Antifungal Applications
In addition to their antibacterial properties, “N-(1-acetylindolin-5-yl)propionamide” derivatives have also been screened for their antifungal activities . Some of these compounds have shown significant antifungal activities, reaching the same level of antimicrobial activity as the standard antifungal agent Flucanazole .
Development of New Medicinal Compounds
The compound can be used as a base to develop new types of medicinal compounds . By reacting “N-(1-acetylindolin-5-yl)propionamide” with different amino compounds, a series of novel derivatives can be efficiently synthesized .
Research Use
“N-(1-acetylindolin-5-yl)propionamide” is available for research use. It can be used in various scientific research applications to study its properties and potential uses.
Mechanism of Action
Target of Action
N-(1-acetylindolin-5-yl)propionamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including N-(1-acetylindolin-5-yl)propionamide, may interact with their targets to modulate these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that N-(1-acetylindolin-5-yl)propionamide affects multiple biochemical pathways.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that n-(1-acetylindolin-5-yl)propionamide may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-13(17)14-11-4-5-12-10(8-11)6-7-15(12)9(2)16/h4-5,8H,3,6-7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFPZTHASQZGAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-5-yl)propionamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isopropyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2484220.png)

![2-(4-(tert-butyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2484222.png)
![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2484223.png)

![Tert-butyl N-[5-amino-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2484225.png)


![N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2484229.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2484233.png)


![N-benzyl-2-(3-(2-(m-tolyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2484239.png)